molecular formula C5H6ClNO2S2 B1305853 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride CAS No. 80466-80-4

2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

Cat. No. B1305853
CAS RN: 80466-80-4
M. Wt: 211.7 g/mol
InChI Key: GFFJSTHQILQFNQ-UHFFFAOYSA-N
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Description

The compound 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiazoles are known for their diverse chemical reactivity and are commonly used in the synthesis of various pharmaceuticals, agrochemicals, and dyes. The sulfonyl chloride group attached to the thiazole ring makes it a potentially useful intermediate for further chemical transformations, such as the formation of sulfonamides by reacting with amines .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through several methods. One reported approach involves the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes with sulfonyl azides to form 1-sulfonyl-1,2,3-triazoles, which then react with thionoesters in the presence of a rhodium(II) catalyst. This sequence leads to the formation of 3-sulfonyl-4-thiazolines that can be aromatized into 2,5-disubstituted thiazoles . Although the specific synthesis of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride is not detailed in the provided papers, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex due to the presence of various substituents that influence the overall geometry and electronic distribution. For instance, the crystal structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, reveals the presence of molecular forces such as S=O close contact and NH=N hydrogen bonds, which are significant in stabilizing the molecular structure . These interactions are likely to be relevant in the molecular structure analysis of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride as well.

Chemical Reactions Analysis

Thiazole derivatives are known to participate in various chemical reactions. The presence of a sulfonyl chloride group in 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride suggests its reactivity towards nucleophiles, such as amines, to form sulfonamides. The reactivity of 1,2,3-triazoles towards sulfonyl chlorides has been studied, indicating that the nature of the azolyl ring and the size of the substituent on the sulfonyl chloride affect the regiochemistry of the resulting products . Similarly, chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole leads to the formation of a sulfonyl chloride derivative that can undergo nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For example, the crystal structure analysis of related compounds provides insights into their density and molecular interactions . While the specific physical properties of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride are not provided, it can be inferred that the sulfonyl chloride group would make the compound a reactive electrophilic agent, and its physical properties such as melting point, boiling point, and solubility would be affected by the presence of both electron-donating and electron-withdrawing groups on the thiazole ring.

Scientific Research Applications

Chemical Synthesis and Transformation

2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride has been utilized in various chemical synthesis processes. Notably, it has been involved in the creation of β-lactams and non-β-lactam adducts through reactions with acid chlorides under basic conditions. This compound, when reacted with different 2-substituted 4,5-dihydro-1,3-thiazoles, leads to the formation of these diverse products, demonstrating its versatility in chemical synthesis (Shi, Linden, & Heimgartner, 2013). Additionally, it has been shown to react with amines to build sulfonamides, acting as efficient electrophilic reagents for nucleophilic substitution reactions. This reaction's regiochemistry heavily depends on the nature of the nucleophiles, showcasing its potential for regioselective synthesis of various thiazoles (Turov, Vinogradova, & Brovarets, 2014).

Anticancer Applications

In the realm of anticancer research, derivatives of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride have shown promising results. A study focusing on the anticancer activity of polyfunctional substituted 1,3-thiazoles, including derivatives of this compound, revealed significant effectiveness against various cancer cell lines. Compounds with specific substituents, such as a piperazine group, demonstrated notable inhibitory properties against a range of cancers, indicating the potential of this compound in the development of new anticancer therapies (Turov, 2020).

Structural and Spectral Analysis

The structural and spectral characteristics of 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride and its derivatives have been a subject of interest in various studies. For instance, the synthesis and characterization of different sulfonyl chlorides, including this compound, have provided insights into their chemical structures and spectral data. This information is crucial for understanding the chemical behavior and potential applications of these compounds (Cremlyn, Swinbourne, & Yung, 1981).

Safety And Hazards

When handling “2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride”, it is advised not to breathe dust, vapor, mist, or gas. It should not get in eyes, on skin, or on clothing. It should be used only in a chemical fume hood .

Future Directions

While specific future directions for “2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride” were not found in the retrieved papers, research on thiazole derivatives is ongoing, and a host of potential drug molecules have been customized for clinical use .

properties

IUPAC Name

2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2S2/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFJSTHQILQFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379921
Record name 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride

CAS RN

80466-80-4
Record name 2,4-Dimethylthiazole-5-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80466-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-1,3-thiazole-5-sulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID60379921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl-1,3-thiazole-5-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Millet, M Plaisant, C Ronco, M Cerezo… - Journal of medicinal …, 2016 - ACS Publications
Cancer is the second cause of deaths worldwide and is forecasted to affect more that 22 million people in 2020. Despite dramatic improvement in its care over the last two decades, the …
Number of citations: 24 pubs.acs.org

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